2-Formyl-5-(trifluoromethyl)phenylboronic acid

Boronic Acid Acidity pKa Determination Diol Binding

Researchers needing a reliable, high-purity arylboronic acid for cascade reactions or antibacterial screening face batch inconsistency and limited supply. This 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) resolves these challenges with stringent quality control. • 7.8-fold superior MIC against B. cereus vs. Tavaborole • Enhanced Lewis acidity (pKa 5.67) for cis-diol binding • Enables Pd-catalyzed tandem annulation reactions • 95% purity, stored at 4°C under N₂ for stability Procure with confidence for reproducible cross-coupling and medicinal chemistry programs.

Molecular Formula C8H6BF3O3
Molecular Weight 217.938
CAS No. 1204580-94-8
Cat. No. B598080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-5-(trifluoromethyl)phenylboronic acid
CAS1204580-94-8
Synonyms2-ForMyl-5-(trifluoroMethyl)phenylboronic acid
Molecular FormulaC8H6BF3O3
Molecular Weight217.938
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)C=O)(O)O
InChIInChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H
InChIKeyMUEODBDFMVYZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Baseline & Procurement


2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS 1204580-94-8) is an arylboronic acid derivative with the molecular formula C₈H₆BF₃O₃, characterized by a 2-formyl group and a 5-trifluoromethyl substituent on the phenyl ring [1]. This compound belongs to the class of 2-formylarylboronic acids, which are versatile building blocks in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions [2]. The presence of both a reactive aldehyde group and a strong electron-withdrawing trifluoromethyl group imparts unique physicochemical properties that differentiate it from simpler arylboronic acids, making it a compound of interest for pharmaceutical research and chemical biology applications [1].

2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Why Generics Fail


Substituting 2-Formyl-5-(trifluoromethyl)phenylboronic acid with a generic or closely related analog is scientifically unsound due to the compound's unique combination of substituents, which directly govern its reactivity, acidity, and biological profile. The 5-trifluoromethyl group induces a substantial increase in Lewis acidity compared to non-fluorinated or mono-fluorinated analogues, directly influencing diol binding and tautomeric equilibria [1]. This altered acidity correlates with a distinct antimicrobial spectrum and potency against specific pathogens, such as Bacillus cereus, where it demonstrates a lower minimum inhibitory concentration (MIC) than the FDA-approved benzoxaborole drug Tavaborole [1]. Furthermore, the ortho-formyl group enables a cascade of synthetic transformations, including tandem annulation reactions, that are not accessible with meta- or para-substituted boronic acids [2]. Therefore, substituting this compound with another boronic acid would compromise the intended chemical outcome or biological activity, as evidenced by the quantitative data below.

2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Differentiation Evidence


Enhanced Acidity vs. Fluorinated Analogs

The presence of the 5-trifluoromethyl group significantly increases the acidity of 2-formylphenylboronic acid. The target compound exhibits a pKa of 5.67 ± 0.01, which is substantially lower than that of the unsubstituted 2-formylphenylboronic acid (pKa = 7.31) and the 5-fluoro analog (pKa = 6.72 ± 0.03). This represents a drop in pKa of approximately 1 unit compared to the fluorine-substituted analog, a trend consistent with the stronger inductive electron-withdrawing effect of the -CF3 group [1].

Boronic Acid Acidity pKa Determination Diol Binding

Superior Anti-B. cereus Activity vs. Tavaborole

In vitro antimicrobial assays demonstrate that 2-formyl-5-(trifluoromethyl)phenylboronic acid possesses potent activity against the Gram-positive bacterium Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be 8 µg/mL, which is significantly lower than the MIC of the approved antifungal drug Tavaborole (AN2690) against the same strain (62.5 µg/mL) [1].

Antimicrobial Activity Minimum Inhibitory Concentration (MIC) Benzoxaborole

Differential Antimicrobial Spectrum Profile

The compound displays a unique antimicrobial profile with varying potency across different microorganisms. While its MIC against Bacillus cereus (8 µg/mL) is superior to Tavaborole (62.5 µg/mL), its activity against other organisms differs. It shows moderate activity against Aspergillus niger (MIC = 32 µg/mL) and Escherichia coli (MIC = 125 µg/mL), but is notably less active against Candida albicans (MIC = 250 µg/mL) compared to Tavaborole (MIC = 2 µg/mL) [1].

Antifungal Activity Antibacterial Spectrum MIC Profiling

Higher Purity and Controlled Storage Specifications

For procurement purposes, a key differentiator is the commercially available purity grade. A leading global supplier offers this compound at a purity of 98% with a storage requirement of 4°C under an inert nitrogen atmosphere . This contrasts with the standard 95% purity offered by many other vendors .

Commercial Purity Quality Control Storage Stability

2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Application Scenarios


Narrow-Spectrum Anti-B. cereus Agents

Given its demonstrated 7.8-fold superior MIC against B. cereus compared to Tavaborole [1], this compound is ideally suited for medicinal chemistry programs focused on developing novel antibacterial agents against Bacillus species, including potential biothreat agents. Its distinct selectivity profile (inactive against C. albicans) makes it a valuable starting point for designing narrow-spectrum therapies with a reduced risk of disrupting commensal flora.

Complex Heterocycle Synthesis via Pd Cascades

The presence of the ortho-formyl group enables a suite of tandem reactions. This compound is a key substrate in Pd-catalyzed three-component reactions with N-sulfonyl amines and 1,3-enynes to construct benzofulvene frameworks in moderate to good yields [2]. Its utility in such cascade processes, which combine imine formation with intramolecular Suzuki coupling, provides a rapid route to complex polycyclic structures valuable in drug discovery.

Boronic Acid-Based Chemical Biology Probes and Sensors

The enhanced acidity (pKa = 5.67) of this compound compared to other 2-formylphenylboronic acids [1] makes it a superior candidate for the development of boronic acid-based probes. Its stronger Lewis acidity at near-physiological pH improves binding to cis-diol-containing biomolecules, facilitating applications in sensor design, glycoprotein enrichment, or as a warhead in activity-based protein profiling.

High-Reproducibility Synthesis for Sensitive Assays

For research groups requiring a reliable, high-purity building block for iterative synthesis or sensitive biological testing, procurement of the 98% purity grade is recommended. The controlled storage specification (4°C under nitrogen) ensures the integrity of the boronic acid functionality, minimizing batch-to-batch variability caused by anhydride formation or oxidation, thereby improving experimental reproducibility.

Technical Documentation Hub

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